molecular formula C23H24ClFN4O3 B2672540 Methyl 4-(2-chlorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252817-86-9

Methyl 4-(2-chlorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2672540
CAS No.: 1252817-86-9
M. Wt: 458.92
InChI Key: VLUHJWJXYPETQM-UHFFFAOYSA-N
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Description

This compound is a tetrahydropyrimidine derivative with a 2-chlorophenyl group at position 4, a piperazine ring substituted with a 4-fluorophenyl group (attached via a methyl linker at position 6), and a methyl ester at position 4. Such structural features are common in bioactive molecules, particularly in CNS-targeting agents due to the piperazine moiety’s affinity for neurotransmitter receptors .

Properties

IUPAC Name

methyl 4-(2-chlorophenyl)-6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClFN4O3/c1-32-22(30)20-19(26-23(31)27-21(20)17-4-2-3-5-18(17)24)14-28-10-12-29(13-11-28)16-8-6-15(25)7-9-16/h2-9,21H,10-14H2,1H3,(H2,26,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUHJWJXYPETQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Cl)CN3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-chlorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tetrahydropyrimidine core, which is known for its diverse biological activities. The presence of piperazine rings and halogenated phenyl groups enhances its interaction with biological targets. The molecular formula is C20H20ClFN3O3C_{20}H_{20}ClFN_3O_3, with a molecular weight of approximately 393.84 g/mol.

Research indicates that compounds similar to this compound often exhibit their biological effects through multiple mechanisms:

  • Receptor Modulation : The piperazine moiety can interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which may influence mood and behavior.
  • Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in disorders such as depression or anxiety.
  • Antimicrobial Activity : Preliminary data indicate potential antimicrobial properties, which warrant further investigation into its efficacy against various pathogens.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantSignificant modulation of serotonin receptors
AntimicrobialInhibition of bacterial growth
CytotoxicityLow toxicity in human cell lines
Enzyme InhibitionPotential inhibition of phospholipase A2

Case Study 1: Antidepressant Effects

A study evaluated the antidepressant-like effects of related compounds in rodent models. The results showed that administration led to increased levels of serotonin and norepinephrine in brain tissues, suggesting a mechanism similar to that of SSRIs (Selective Serotonin Reuptake Inhibitors) .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory concentrations (IC50 values) ranging from 10 to 20 µg/mL, indicating potential as an antimicrobial agent .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to optimize their biological efficacy. For instance:

  • Piperazine Substituents : Variations in the piperazine ring have been shown to enhance binding affinity to serotonin receptors .
  • Halogenation Effects : The introduction of fluorine and chlorine atoms has been linked to increased potency against certain microbial strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Substituent Variations

  • Ethyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () Structural Difference: The piperazine ring is substituted with a 3-chlorophenyl group instead of 4-fluorophenyl. Chlorine’s larger size could also sterically hinder interactions. Synthetic Note: Synthesized via similar Biginelli-type reactions, with purification by recrystallization (as in ).
  • Ethyl 4-(2-chlorophenyl)-6-{[4-(4-methoxybenzoyl)piperazin-1-yl]methyl}-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ()

    • Structural Difference : Incorporates a 4-methoxybenzoyl group on piperazine and an additional methyl group at position 1.
    • Physicochemical Properties : LogP = 2.88, LogD = 2.35, polar surface area = 76.52 Ų. The methoxy group increases hydrophilicity compared to halogenated analogs.
    • Bioavailability : Higher polar surface area may reduce blood-brain barrier penetration compared to the target compound.

Core Structure Modifications

  • Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () Structural Difference: Replaces the 2-oxo group with 2-thioxo and lacks the piperazine side chain.
  • 4-(4-Chlorophenyl)-6-hydroxy-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-3,4,5,6-tetrahydropyrimidine ()

    • Structural Difference : Features a thienylcarbonyl group and trifluoromethyl substituent.
    • Crystallographic Data : Single-crystal X-ray study (R factor = 0.055) confirms planar geometry, which may influence stacking interactions in biological targets.

Heterocyclic Ring Variations

  • 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine () Structural Difference: Replaces tetrahydropyrimidine with a thieno[2,3-d]pyrimidine scaffold. Bioactivity Implications: Thienopyrimidines are known for kinase inhibition; this analog’s dichlorophenyl-piperazine moiety may enhance selectivity for serotonin receptors.

Pharmacological and Physicochemical Properties

  • Antioxidant Activity : Thioxo derivatives () exhibit superior radical scavenging (IC₅₀ = 0.6 mg/mL) compared to oxo analogs, suggesting the target compound may prioritize receptor binding over antioxidant effects.
  • Lipophilicity :
    • The 4-fluorophenyl group in the target compound increases LogP (~3.0 estimated) compared to methoxybenzoyl analogs (LogP = 2.88).
    • Higher LogP may enhance CNS penetration but reduce aqueous solubility.

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